2-O-alpha-mannosyl-D-glycerate

Description

Structure

2D Structure

3D Structure

Properties

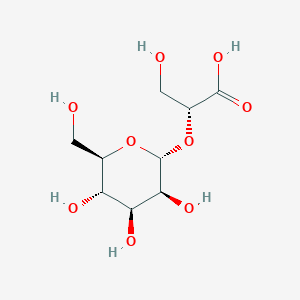

Molecular Formula |

C9H16O9 |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

(2R)-3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9-/m1/s1 |

InChI Key |

DDXCFDOPXBPUJC-SAYMMRJXSA-N |

SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](CO)C(=O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O |

Synonyms |

2-O-alpha-mannosyl-D-glycerate 2-O-mannosylglycerate |

Origin of Product |

United States |

Biosynthesis of 2 O Alpha Mannosyl D Glycerate

Primary Biosynthetic Pathway: Mannosylglycerate (B1198315) Synthase (MGS)-Dependent Route

The principal and most direct route for the synthesis of 2-O-alpha-mannosyl-D-glycerate is catalyzed by the enzyme mannosylglycerate synthase (MGS). oup.com This single-step pathway is a key adaptive mechanism, particularly in organisms thriving in high-temperature environments. uniprot.org In some organisms, such as Rhodothermus marinus, this pathway coexists with an alternative two-step pathway, highlighting the metabolic flexibility and importance of this compatible solute. uniprot.orgexpasy.orgqmul.ac.uk

Substrates and Products of Mannosylglycerate Synthase (EC 2.4.1.269)

Mannosylglycerate synthase (EC 2.4.1.269) catalyzes the transfer of a mannosyl group from a donor substrate to an acceptor molecule. qmul.ac.uk The primary substrates and products of this reaction are detailed below.

| Role | Molecule | Chemical Formula |

| Donor Substrate | GDP-alpha-D-mannose | C₁₆H₂₅N₅O₁₅P₂ |

| Acceptor Substrate | (R)-glycerate | C₃H₅O₄ |

| Product | 2-O-(alpha-D-mannosyl)-glycerate | C₉H₁₆O₉ |

| By-product | GDP | C₁₀H₁₅N₅O₁₁P₂ |

| By-product | H⁺ | H⁺ |

The systematic name for this enzyme is GDP-α-D-mannose:D-glycerate 2-α-D-mannosyltransferase. qmul.ac.uk The reaction involves the condensation of GDP-alpha-D-mannose and D-glycerate to yield 2-O-(alpha-D-mannopyranosyl)-D-glycerate and GDP. qmul.ac.uk

Enzymatic Catalysis and Reaction Mechanism of MGS

The enzymatic action of mannosylglycerate synthase is a well-studied example of glycosyl transfer. The enzyme facilitates the formation of a glycosidic bond with a specific stereochemical outcome, a process that is dependent on various cofactors and exhibits a degree of flexibility in substrate recognition.

Mannosylglycerate synthase is classified as a member of the Glycosyltransferase Family 78 (GT78) and adopts a GT-A fold. nih.govox.ac.uk This structural classification is characterized by two closely associated beta/alpha/beta domains that form a continuous central beta-sheet. nih.govebi.ac.uk The GT-A fold is a common structural motif among glycosyltransferases and is crucial for the binding of both the donor and acceptor substrates. ebi.ac.uknih.gov

The catalytic activity of mannosylglycerate synthase is dependent on the presence of divalent metal ions. nih.govox.ac.uk The enzyme from Rhodothermus marinus shows a preference for "harder" metals, with magnesium (Mg²⁺) and calcium (Ca²⁺) being the most effective activators. ox.ac.uknih.gov Other divalent cations such as manganese (Mn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) can also support catalysis, but to a lesser extent. nih.govnih.gov The metal ion plays a critical role in the coordination of the nucleotide-sugar donor and is a key factor in the enzyme's catalytic mechanism. nih.gov

While mannosylglycerate synthase is specific for its natural substrates, GDP-mannose and D-glycerate, it also exhibits a degree of substrate promiscuity. nih.govox.ac.uk The enzyme can utilize other GDP-sugars as donors and can transfer the mannosyl group to alternative acceptors like D-lactate and glycolate. nih.gov This flexibility suggests that the interactions with the nucleotide portion of the donor substrate are a significant determinant of specificity. ox.ac.uk

| Substrate Type | Natural Substrate | Alternative Substrates |

| Donor | GDP-alpha-D-mannose | GDP-glucose, UDP-mannose, ADP-mannose |

| Acceptor | D-glycerate | D-lactate, Glycolate |

The reaction catalyzed by mannosylglycerate synthase proceeds with a net retention of the anomeric configuration. nih.govox.ac.uknih.gov This means that the newly formed alpha-glycosidic linkage in this compound has the same stereochemistry as the alpha-anomeric carbon of the GDP-alpha-D-mannose donor. ox.ac.uk This stereochemical outcome is a defining characteristic of the GT78 family and is achieved through a specific "front-face" mechanism that does not involve a covalent glycosyl-enzyme intermediate. ox.ac.uk

Genetic Loci Encoding Mannosylglycerate Synthase (mgs gene)

The direct, single-step synthesis of this compound is catalyzed by the enzyme mannosylglycerate synthase (MGS). The gene encoding this enzyme, designated as mgs, has been identified and characterized in several microorganisms.

In the thermophilic bacterium Rhodothermus marinus, the mgs gene was identified from a genomic library based on partial protein sequence information. nih.gov This gene encodes a protein with a molecular mass of 46,125 Da. nih.gov The genetic map of this region in R. marinus reveals the location of the mgs gene in relation to other open reading frames. researchgate.net Homologs of the mgs gene have also been found in the genomes of the moss Physcomitrella patens and the spikemoss Selaginella moellendorffii. researchgate.net Interestingly, a gene with similarity to the R. marinus MGS has also been identified in the red alga Chondrus crispus, suggesting a possible lateral gene transfer event from a marine bacterium. pnas.org

A novel bifunctional mannosylglycerate synthase, encoded by the mgsD gene, was discovered in the mesophilic bacterium Dehalococcoides mccartyi (formerly D. ethenogenes). google.comfrontiersin.orgasm.orgnih.gov This enzyme possesses both mannosyl-3-phosphoglycerate synthase and phosphatase activities, enabling it to synthesize mannosylglycerate in a single step from GDP-mannose and 3-phosphoglycerate (B1209933). frontiersin.orgnih.gov

The following table provides a summary of the characterized mgs genes and their corresponding enzymes.

| Organism | Gene | Enzyme | Key Characteristics |

| Rhodothermus marinus | mgs | Mannosylglycerate Synthase (MGS) | Catalyzes the direct condensation of GDP-mannose and D-glycerate. nih.gov |

| Dehalococcoides mccartyi | mgsD | Bifunctional Mannosylglycerate Synthase | Possesses both synthase and phosphatase activities, converting GDP-mannose and 3-phosphoglycerate to mannosylglycerate. frontiersin.orgnih.gov |

Alternative Biosynthetic Pathways of this compound

Beyond the direct synthesis by MGS, an alternative two-step pathway is a more common route for the production of this compound in a variety of microorganisms. researchgate.net This pathway involves a phosphorylated intermediate and two distinct enzymes.

Mannosyl-3-phosphoglycerate Synthase and Phosphatase System

This two-step process is initiated by mannosyl-3-phosphoglycerate synthase (MPGS) , which catalyzes the condensation of GDP-mannose and D-3-phosphoglycerate to form the phosphorylated intermediate, 2-O-alpha-D-mannosyl-3-phosphoglycerate (MPG). nih.govwikipedia.orgbrenda-enzymes.org Subsequently, mannosyl-3-phosphoglycerate phosphatase (MPGP) dephosphorylates MPG to yield the final product, this compound. nih.govbrenda-enzymes.orgwikipedia.org

This pathway has been identified in a range of microorganisms, including the thermophilic bacterium Thermus thermophilus and hyperthermophilic archaea like Pyrococcus horikoshii. google.comnih.gov In Rhodothermus marinus, this two-step system coexists with the direct MGS pathway. nih.govnih.gov

Enzymatic Steps and Intermediates in Alternative Pathways

The enzymatic reactions in the two-step pathway can be summarized as follows:

Step 1: Synthesis of the Phosphorylated Intermediate

Enzyme: Mannosyl-3-phosphoglycerate synthase (MPGS) (EC 2.4.1.217) nih.govwikipedia.org

Reaction: GDP-mannose + 3-phospho-D-glycerate ⇌ GDP + 2-(alpha-D-mannosyl)-3-phosphoglycerate wikipedia.orgbrenda-enzymes.org

Intermediate: 2-O-(alpha-D-mannosyl)-3-phosphoglycerate (Mannosyl-3-phosphoglycerate or MPG) researchgate.net

Step 2: Dephosphorylation to the Final Product

Enzyme: Mannosyl-3-phosphoglycerate phosphatase (MPGP) (EC 3.1.3.70) nih.govwikipedia.org

Reaction: 2-O-(α-D-mannosyl)-3-phosphoglycerate + H₂O → 2-O-(α-D-mannosyl)-D-glycerate + phosphate (B84403) brenda-enzymes.orgwikipedia.org

Product: this compound

In some organisms, such as Dehalococcoides mccartyi, a bifunctional enzyme combines both MPGS and MPGP activities into a single polypeptide chain. google.comfrontiersin.org

The table below outlines the key enzymes and their functions in the alternative biosynthetic pathway.

| Enzyme | EC Number | Function | Substrates | Products |

| Mannosyl-3-phosphoglycerate synthase (MPGS) | 2.4.1.217 | Catalyzes the synthesis of the phosphorylated intermediate. nih.govwikipedia.org | GDP-mannose, 3-phospho-D-glycerate wikipedia.org | 2-(alpha-D-mannosyl)-3-phosphoglycerate, GDP wikipedia.org |

| Mannosyl-3-phosphoglycerate phosphatase (MPGP) | 3.1.3.70 | Dephosphorylates the intermediate to form the final product. nih.govwikipedia.org | 2-O-(α-D-mannosyl)-3-phosphoglycerate, H₂O wikipedia.org | 2-O-(α-D-mannosyl)-D-glycerate, phosphate wikipedia.org |

Distinct Regulatory Cues for Alternative Pathways (e.g., salt dependence)

The presence of two distinct pathways for mannosylglycerate synthesis in organisms like Rhodothermus marinus suggests specialized roles and differential regulation. nih.gov A key distinguishing feature is their response to salt concentration.

The direct synthesis of mannosylglycerate by MGS is largely independent of the salt concentration in the growth medium. nih.govuniprot.org In contrast, the two-step pathway involving MPGS and MPGP shows a clear dependence on salt for optimal activity. nih.govuniprot.org The combined synthase/phosphatase system requires the addition of NaCl or KCl to the assay mixture to achieve full activity. nih.gov

Furthermore, the expression of the genes encoding the enzymes for these two pathways is regulated by different environmental stressors. In R. marinus, the level of MGS, involved in the single-step pathway, is selectively increased in response to heat stress. nih.gov Conversely, the production of MPGS, the synthase of the two-step pathway, is enhanced by osmotic stress (increased salinity). nih.gov This differential regulation indicates that the two pathways play specific roles in the adaptation of R. marinus to distinct environmental challenges. nih.gov

Precursor Metabolite Flow and Supply for this compound Synthesis

The efficient synthesis of this compound relies on a steady supply of its precursor metabolites, primarily GDP-mannose and glycerate or 3-phosphoglycerate.

Glycerate Metabolism and Availability

Glycerate and its phosphorylated form, 3-phosphoglycerate, are central intermediates in metabolism. 3-phosphoglycerate is a key molecule in glycolysis, the central pathway for glucose breakdown. taylorandfrancis.com It is formed from 1,3-bisphosphoglycerate in a reaction that generates ATP. taylorandfrancis.com This direct link to a primary metabolic pathway ensures a potential source for mannosylglycerate synthesis.

The availability of D-glycerate is also crucial for the MGS-catalyzed reaction. While some organisms may rely on endogenous pools of glycerate, the external addition of glycerate did not necessarily increase the yield of mannosylglycerate in engineered E. coli, suggesting that the transfer of the mannosyl group from GDP-mannose to glycerate can be the rate-limiting step. nih.gov The metabolism of glycerate and its connection to other pathways, such as the synthesis of glucosylglycerate, highlight its importance as a precursor for various compatible solutes. nih.govoup.com

GDP-Mannose Synthesis and Regulation

Guanosine (B1672433) diphosphate-mannose (GDP-mannose) is a critical precursor for the biosynthesis of this compound, serving as the mannose donor in the condensation reaction with D-glycerate. uniprot.orgvulcanchem.com The synthesis of GDP-mannose is a multi-step enzymatic process that begins with fructose-6-phosphate (B1210287), a common intermediate in glycolysis. reactome.orgplos.org This pathway is tightly regulated to ensure a sufficient supply of GDP-mannose for various cellular processes, including the synthesis of glycoproteins, glycolipids, and, in specific organisms, compatible solutes like mannosylglycerate. creative-enzymes.com

The synthesis of GDP-mannose from fructose-6-phosphate occurs in three main enzymatic steps:

Isomerization: Fructose-6-phosphate is converted to mannose-6-phosphate (B13060355). plos.org

Mutase Reaction: Mannose-6-phosphate is transformed into mannose-1-phosphate. microbiologyresearch.org

Pyro-phosphorylation: Mannose-1-phosphate reacts with guanosine triphosphate (GTP) to form GDP-mannose. microbiologyresearch.org

The key enzymes involved in this pathway are phosphomannose isomerase (PMI), phosphomannomutase (PMM), and GDP-mannose pyrophosphorylase (GMP).

Enzymatic Steps in GDP-Mannose Synthesis

The conversion of fructose-6-phosphate to GDP-mannose is a conserved pathway in many organisms.

Phosphomannose Isomerase (PMI) Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate. wikipedia.org This enzyme links the central carbon metabolism (glycolysis) to mannose metabolism. PMI is a metalloenzyme that often requires zinc as a cofactor. wikipedia.org In some prokaryotes, PMI exists as a bifunctional enzyme with GDP-mannose pyrophosphorylase activity. rsc.orgnih.gov

Phosphomannomutase (PMM) Following its synthesis, mannose-6-phosphate is converted to mannose-1-phosphate by the action of phosphomannomutase (PMM). microbiologyresearch.org This reaction involves the transfer of the phosphate group from the C6 to the C1 position of the mannose sugar. This step is crucial as mannose-1-phosphate is the direct substrate for the final step in GDP-mannose synthesis. researchgate.net

GDP-Mannose Pyrophosphorylase (GMP) The final step is catalyzed by GDP-mannose pyrophosphorylase (GMP), also known as mannose-1-phosphate guanylyltransferase. pnas.org This enzyme facilitates the reaction between mannose-1-phosphate and GTP to produce GDP-mannose and pyrophosphate. rsc.orgnih.gov GMP is a key regulatory point in the pathway. In humans and other mammals, the catalytic activity is carried out by the GMPB subunit. nih.govfrontiersin.org

Table 1: Enzymes in the GDP-Mannose Synthesis Pathway

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

| Phosphomannose Isomerase | PMI / MPI | 5.3.1.8 | Fructose-6-phosphate ⇌ Mannose-6-phosphate |

| Phosphomannomutase | PMM | 5.4.2.8 | Mannose-6-phosphate ⇌ Mannose-1-phosphate |

| GDP-Mannose Pyrophosphorylase | GMP / GMPP | 2.7.7.13 / 2.7.7.22 | Mannose-1-phosphate + GTP ⇌ GDP-mannose + PPi |

Regulation of GDP-Mannose Synthesis

The cellular levels of GDP-mannose are carefully controlled to meet metabolic demands. This regulation occurs at the level of enzyme activity and gene expression.

Allosteric Regulation The activity of GDP-mannose pyrophosphorylase B (GMPPB) is subject to allosteric feedback inhibition. nih.gov Its non-catalytic paralogue, GMPPA, can bind to GDP-mannose. The GMPPA-GDP-mannose complex then interacts with GMPPB, inhibiting its enzymatic activity. nih.gov This mechanism allows the cell to downregulate GDP-mannose production when cellular levels of the nucleotide sugar are high.

Post-Translational Modification Recent research has uncovered that the activity of GMPPB is also regulated by ubiquitination. nih.gov The attachment of ubiquitin to GMPPB modulates its enzymatic activity, representing another layer of control over the GDP-mannose supply. nih.govresearchgate.net Specifically, the E3 ubiquitin ligase TRIM67 has been identified as a potential interactor with GMPPB, and its knockdown leads to reduced GMPPB ubiquitination and consequently, decreased enzymatic activity. nih.gov This ubiquitination does not appear to affect the interaction between GMPPB and GMPPA or the protein's turnover rate. nih.govresearchgate.net

Table 2: Research Findings on GDP-Mannose Synthesis Regulation

| Regulatory Mechanism | Enzyme Targeted | Effector Molecule/Protein | Outcome | Organism/System Studied |

| Allosteric Feedback Inhibition | GDP-mannose pyrophosphorylase B (GMPPB) | GMPPA-GDP-mannose complex | Inhibition of GMPPB activity | Mammalian cells |

| Post-Translational Modification (Ubiquitination) | GDP-mannose pyrophosphorylase B (GMPPB) | TRIM67 (E3 ubiquitin ligase) | Decreased enzymatic activity upon inhibition of ubiquitination | Mammalian cells (Neuro-2a) |

Metabolism and Degradation of 2 O Alpha Mannosyl D Glycerate

Pathways for 2-O-alpha-Mannosyl-D-glycerate Catabolism

The degradation pathway of 2-O-α-mannosyl-D-glycerate in organisms like Escherichia coli is a multi-step process that begins with its transport into the cell and culminates in its conversion to metabolites that can enter central metabolic pathways. pathbank.orgpathbank.org This process is initiated by the uptake and concomitant phosphorylation of the compound, followed by enzymatic hydrolysis. expasy.orgmorf-db.org

Transport Mechanisms of this compound into Cells

The initial and crucial step in the catabolism of 2-O-α-mannosyl-D-glycerate is its transport across the cell membrane. This process is primarily mediated by the phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS), a major carbohydrate active transport system in bacteria. uniprot.orgnih.govencyclopedia.pub

In E. coli, the uptake of 2-O-α-mannosyl-D-glycerate is facilitated by a specific PTS permease encoded by the mngA gene (formerly known as hrsA). nih.govscholaris.ca This protein, designated as the EIIABC complex, is specific for 2-O-α-mannosyl-D-glycerate. nih.govuniprot.org The mngA gene is part of the mngRAB gene cluster, where mngR acts as a repressor for the operon. nih.gov Deletion of the mngA gene completely abolishes the transport of 2-O-α-mannosyl-D-glycerate, confirming its essential role in the uptake process. nih.gov The transport system exhibits a high affinity for its substrate, with an apparent Michaelis constant (Km) of 10 µM for 2-O-α-mannosyl-D-glycerate in induced cells. nih.gov

A key feature of the PTS is the simultaneous transport and phosphorylation of its substrates. nih.govqmul.ac.ukenzyme-database.org As 2-O-α-mannosyl-D-glycerate is translocated into the cytoplasm by the MngA permease, it is phosphorylated to form 2-O-(6-phospho-α-mannosyl)-D-glycerate. nih.govpathbank.orgmorf-db.org This phosphorylation event is dependent on phosphoenolpyruvate (PEP) and involves the transfer of a phosphoryl group via the general PTS proteins, Enzyme I (EI) and the phosphocarrier protein (HPr), to the specific EIIABC complex. nih.govecmdb.ca The phosphorylated product, 2-O-(6-phospho-α-mannosyl)-D-glycerate, is the substrate for the subsequent enzymatic degradation step within the cell. morf-db.orgwikipedia.org

Enzymatic Steps in Degradation

Once inside the cell in its phosphorylated form, 2-O-(6-phospho-α-mannosyl)-D-glycerate is broken down into simpler molecules that can be readily metabolized. pathbank.orgpathbank.org This degradation is carried out by specific enzymes that hydrolyze the glycosidic bond and further process the resulting products. unam.mxcreative-enzymes.com

The first enzymatic step in the intracellular degradation is the hydrolysis of 2-O-(6-phospho-α-mannosyl)-D-glycerate. This reaction is catalyzed by an α-mannosidase encoded by the mngB gene, located downstream of mngA. nih.govunam.mx This enzyme, also known as mannosylglycerate (B1198315) hydrolase, specifically acts on the phosphorylated form of the compound. wikipedia.orgcreative-enzymes.comuniprot.org The hydrolysis reaction breaks the α-glycosidic bond, yielding D-mannose 6-phosphate and D-glycerate. pathbank.orgecmdb.cawikipedia.org MngB is essential for the catabolism of 2-O-α-mannosyl-D-glycerate, as mutants lacking this enzyme are unable to grow on this substrate, likely due to the toxic accumulation of the phosphorylated intermediate. unam.mx

Following the hydrolysis of 2-O-(6-phospho-α-mannosyl)-D-glycerate, the resulting D-glycerate is further metabolized. This is achieved through the action of glycerate kinase, which catalyzes the ATP-dependent phosphorylation of D-glycerate to form 2-phospho-D-glycerate. pathbank.orgnih.govnih.gov This product can then enter the central glycolytic pathway. nih.gov The other product of the MngB reaction, D-mannose 6-phosphate, is a common intermediate in sugar metabolism and can also be readily channeled into glycolysis. pathbank.orggenome.jpgenome.jp

Metabolic Fate of Degradation Products (e.g., mannose 6-phosphate, glyceric acid)

The enzymatic breakdown of 2-O-(6-phospho-α-mannosyl)-D-glycerate yields two key products: mannose 6-phosphate and glyceric acid. smpdb.ca Both of these molecules are readily integrated into the central metabolic pathways of the cell.

Mannose 6-phosphate (M6P) serves as a crucial junction point in carbohydrate metabolism. nih.gov It can be channeled into several pathways:

Glycolysis : The primary fate of M6P in a catabolic context is its conversion to fructose (B13574) 6-phosphate by the enzyme mannose-6-phosphate (B13060355) isomerase (also known as phosphomannose isomerase, PMI). wikipedia.orgwikipedia.org Fructose 6-phosphate is a central intermediate in the glycolytic pathway, allowing the mannose component to be used for energy generation. wikipedia.org

Glycosylation : Alternatively, M6P can be converted to mannose-1-phosphate by phosphomannomutase (PMM2). nih.gov This product is a precursor for the synthesis of GDP-mannose, which is essential for various glycosylation processes, including the formation of N-glycans, O-glycans, and GPI anchors. nih.gov The direction of M6P flux—towards catabolism or glycosylation—is largely dependent on the cellular ratio of the enzymes MPI and PMM2. nih.gov

Glyceric acid is another valuable metabolite derived from mannosylglycerate degradation. It is phosphorylated by the enzyme glycerate kinase, utilizing ATP as the phosphate (B84403) donor, to produce 2-phospho-D-glyceric acid. smpdb.capathbank.orgpathbank.org This product is a key intermediate in the lower part of the glycolytic pathway and can also be channeled into gluconeogenesis. smpdb.ca In humans, a deficiency in glycerate kinase leads to an accumulation of D-glyceric acid, a condition known as D-glyceric aciduria, which underscores the importance of this metabolic step. scielo.brredalyc.orgmetabolicsupportuk.org

The table below summarizes the key enzymes involved in processing the degradation products of this compound.

| Degradation Product | Enzyme | Product | Metabolic Pathway |

| Mannose 6-phosphate | Mannose-6-phosphate isomerase (PMI) | Fructose 6-phosphate | Glycolysis wikipedia.org |

| Phosphomannomutase (PMM2) | Mannose 1-phosphate | Glycosylation nih.gov | |

| Glyceric acid | Glycerate kinase 2 | 2-Phospho-D-glyceric acid | Glycolysis / Gluconeogenesis smpdb.capathbank.org |

Regulation of this compound Degradation

The degradation of this compound is a tightly controlled process, ensuring that the cell utilizes this carbon source efficiently and only when necessary. This regulation occurs primarily at the transcriptional level and is influenced by environmental cues.

Transcriptional Regulation of Genes (e.g., mngR repressor)

In Escherichia coli, the genes required for the transport and metabolism of this compound are organized in a gene cluster: mngR, mngA, and mngB. nih.gov The expression of this system is controlled by the MngR protein, a transcriptional repressor. nih.govuniprot.org

MngR Function : The mngR gene (previously known as farR) encodes the MngR protein, which belongs to the GntR family of transcriptional regulators. nih.govuniprot.org MngR acts as a repressor for the mngA and mngB genes. nih.govuniprot.org MngA is the specific phosphoenolpyruvate-dependent phosphotransferase system (PTS) permease that transports mannosylglycerate into the cell while simultaneously phosphorylating it. smpdb.canih.govuniprot.org MngB is the α-mannosidase that cleaves the resulting 2-O-(6-phospho-α-mannosyl)-D-glycerate. smpdb.capathbank.org

Mechanism of Repression : MngR binds to the promoter regions of the mngA and mngB genes, physically blocking their transcription. nih.gov Deletion of the mngR gene leads to the constitutive (continuous) expression of the mngA and mngB genes, resulting in unregulated transport and metabolism of mannosylglycerate. nih.gov The presence of this compound or its phosphorylated derivative likely acts as an inducer, binding to MngR and causing a conformational change that releases it from the DNA, thereby allowing transcription to proceed. nih.govnih.gov Interestingly, recent computational models suggest that the downstream cleavage products, mannose-6-phosphate and glycerate, might also activate the MngR repressor, forming a negative feedback loop. biorxiv.org

The key genes and their regulatory protein are detailed in the table below.

| Gene | Protein Product | Function | Regulation |

| mngR | MngR | Transcriptional Repressor | Represses mngA and mngB expression nih.govuniprot.org |

| mngA | MngA | PTS transporter for this compound | Repressed by MngR nih.gov |

| mngB | MngB | α-mannosidase | Repressed by MngR nih.gov |

Environmental Conditions Influencing Degradation (e.g., carbon source utilization)

The breakdown of this compound is highly dependent on the availability of other carbon sources in the environment. While this compound serves as an osmolyte for hyperthermophilic organisms, for mesophilic bacteria like E. coli, its primary role is to serve as a source of carbon and energy. smpdb.capathbank.orgnih.gov

The utilization of this compound is subject to carbon catabolite repression (CCR), a global regulatory mechanism that ensures bacteria preferentially consume the most favorable carbon sources, such as glucose. nih.gov When glucose is present, the expression of genes for metabolizing alternative sugars, including the mng operon, is repressed. nih.govnih.gov This allows the cell to optimize its energy expenditure by using the most efficient metabolic pathways first. The uptake of this compound is inducible, meaning the system is activated only when the compound is present in the environment and preferred carbon sources are absent. nih.gov

Biological Functions and Physiological Roles of 2 O Alpha Mannosyl D Glycerate

Role as a Compatible Solute and Osmoregulator

2-O-alpha-mannosyl-D-glycerate functions as a compatible solute, a small organic molecule that helps organisms survive osmotic stress. These solutes can accumulate to high concentrations within the cell without interfering with essential metabolic processes. This characteristic is vital for organisms living in environments with high salt concentrations or other conditions that challenge their cellular water balance.

Maintenance of Cellular Osmotic Balance

To maintain cellular integrity and function, organisms must regulate the osmotic pressure across their cell membranes. This compound plays a key role in this process, particularly in hyperthermophilic archaea and bacteria. pathbank.org When these microorganisms encounter high external salt concentrations, they accumulate this compound inside their cells. This increase in intracellular solute concentration counteracts the external osmotic pressure, preventing water from leaving the cell and causing dehydration. The accumulation of this and other compatible solutes restores cell hydration and allows for continued growth. dntb.gov.ua

In some bacteria, the uptake of this compound from the environment is an active process. For instance, in Enterobacter sp. SA187, the phosphotransferase system involved in importing this compound is significantly upregulated during its interaction with plants under salt stress. pnas.org

Accumulation Dynamics in Response to Salinity Stress

The concentration of this compound within microorganisms is not static; it changes in direct response to the salinity of the environment. In the thermophilic bacterium Rhodothermus marinus, the intracellular concentration of mannosylglycerate (B1198315) increases as the salinity of the growth medium rises. capes.gov.bruc.pt Interestingly, this bacterium accumulates both the anionic form, this compound, and a neutral form called mannosylglyceramide. uc.pt The relative abundance of these two forms can depend on the specific stress conditions. nih.gov

Studies on Rhodothermus marinus and "Thermus thermophilus" have shown that at higher salinities, this compound becomes the predominant compatible solute. capes.gov.br The total content of these osmolytes is typically higher during the early exponential growth phase and decreases as the cells enter the stationary phase. researchgate.net

| Organism | Condition | Primary Compatible Solute(s) | Reference |

| Rhodothermus marinus | High Salinity | This compound | capes.gov.br |

| Rhodothermus marinus | Low Temperature, Water Stress | alpha-mannosylglycerate, alpha-mannosylglyceramide | researchgate.net |

| "Thermus thermophilus" | 1.0-2.0% NaCl | 2-O-beta-mannosylglycerate | capes.gov.br |

| "Thermus thermophilus" | 3.0-4.0% NaCl | Trehalose (B1683222) | capes.gov.br |

Cellular Protection under Extreme Environmental Conditions

Beyond its role in osmoregulation, this compound provides crucial protection to cellular components under a variety of extreme environmental stresses. dntb.gov.ua This protective function is particularly important for extremophiles, organisms that live in harsh conditions such as high temperatures, freezing, or desiccation.

Thermoprotective Effects on Cellular Components

One of the most significant roles of this compound is its ability to protect cells from heat damage. This thermoprotective effect is well-documented in hyperthermophilic archaea, which thrive at extremely high temperatures. ox.ac.uk The accumulation of this compound helps to maintain the structural integrity and function of essential cellular components that would otherwise be denatured by heat. In some hyperthermophiles, like Pyrococcus furiosus, this compound and another compatible solute, di-myo-inositol phosphate (B84403), can have interchangeable roles in adapting to heat stress.

Stabilization of Enzymes and Macromolecules against Denaturation

The protective effects of this compound extend to the molecular level, where it stabilizes enzymes and other macromolecules against denaturation. dntb.gov.ua This stabilization is crucial for maintaining cellular function under stress. The compound's ionic nature, due to the carboxylate group in its glycerate portion, is a key factor in its exceptional protein-stabilizing properties. This charged characteristic allows it to engage in specific electrostatic interactions that restrict the movement of the protein's backbone and side chains, thereby preventing thermal denaturation and aggregation.

Research has demonstrated that this compound can be more effective at stabilizing proteins than other well-known compatible solutes like trehalose. researchgate.net For example, it has been shown to increase the melting temperature of lactate (B86563) dehydrogenase by 4.5°C, compared to a 2.2°C increase with an equivalent concentration of trehalose. Negatively charged solutes, in general, are considered to be particularly potent stabilizers of proteins under high-temperature conditions. nih.gov

| Enzyme | Organism Source | Stabilizer | Effect | Reference |

| Lactate Dehydrogenase | Rabbit Muscle | 2-O-beta-mannosylglycerate | Increased thermal stability | researchgate.net |

| Alcohol Dehydrogenase | Baker's Yeast | 2-O-beta-mannosylglycerate | Increased thermal stability | researchgate.net |

| Glutamate (B1630785) Dehydrogenase | Bovine Liver | 2-O-beta-mannosylglycerate | Increased thermal stability | researchgate.net |

| Lactate Dehydrogenase | Not specified | This compound | 4.5°C increase in melting temperature | |

| Lactate Dehydrogenase | Not specified | Trehalose | 2.2°C increase in melting temperature |

Protection against Freeze-Drying and Desiccation

The protective capabilities of this compound are also evident under conditions of freeze-drying and desiccation. These processes, which involve the removal of water, can cause significant damage to cells and their components. The presence of this compound helps to mitigate this damage, preserving the integrity of biomaterials. google.com Its effectiveness in protecting enzymes against the stress of freeze-drying has been shown to be comparable to or even better than that of trehalose, a sugar commonly used as a lyoprotectant. researchgate.net This makes this compound a compound of interest for biotechnological applications that require the long-term storage and stability of enzymes and other biological materials. researchgate.netgoogle.com

Physiological Relevance in Specific Organisms

The compound 2-O-α-mannosyl-D-glycerate is a compatible solute, meaning it can accumulate to high intracellular concentrations to provide protection against environmental stresses without interfering with normal cellular processes. Its presence and physiological roles have been identified in a diverse range of organisms, from hyperthermophilic archaea and bacteria to marine red algae.

In Hyperthermophilic Archaea and Bacteria (e.g., Rhodothermus marinus, Pyrococcus horikoshii)

In hyperthermophilic archaea and bacteria, which thrive in extremely hot environments, 2-O-α-mannosyl-D-glycerate is a key molecule for survival. smpdb.ca It functions as a compatible solute, accumulating in the cytoplasm in response to osmotic stress and supraoptimal growth temperatures. uniprot.org This accumulation helps to maintain cellular integrity and protect macromolecules, such as proteins and enzymes, from thermal denaturation and inactivation. uniprot.org

In the thermophilic bacterium Rhodothermus marinus, 2-O-α-mannosyl-D-glycerate is one of the major compatible solutes. capes.gov.brresearchgate.net The organism produces both the α- and β-anomers of mannosylglycerate, with 2-O-α-mannosyl-D-glycerate becoming the predominant solute at higher salinities. capes.gov.br The biosynthesis of this compound in R. marinus can occur through two pathways. One pathway involves the direct condensation of GDP-mannose and D-glycerate, catalyzed by mannosylglycerate synthase (MGS). uniprot.orgrcsb.org The alternative, more common pathway involves a two-step process: the synthesis of a phosphorylated intermediate by mannosyl-3-phosphoglycerate synthase, followed by its dephosphorylation to 2-O-α-mannosyl-D-glycerate by mannosyl-3-phosphoglycerate phosphatase. uniprot.orgresearchgate.net

The hyperthermophilic archaeon Pyrococcus horikoshii also synthesizes 2-O-α-mannosyl-D-glycerate as a protective solute. rhea-db.org The biosynthetic pathway in this organism involves the enzyme mannosyl-3-phosphoglycerate synthase, which transfers a mannosyl group from GDP-mannose to 3-phosphoglycerate (B1209933). uniprot.orgexpasy.org This intermediate, mannosyl-3-phosphoglycerate, is then dephosphorylated by a specific phosphatase to yield the final product, 2-O-α-mannosyl-D-glycerate. expasy.orgqmul.ac.ukebi.ac.uk

| Organism | Key Enzyme(s) | Pathway | Reference |

|---|---|---|---|

| Rhodothermus marinus | Mannosylglycerate synthase (MGS) | Direct condensation of GDP-mannose and D-glycerate | uniprot.orgrcsb.org |

| Rhodothermus marinus | Mannosyl-3-phosphoglycerate synthase; Mannosyl-3-phosphoglycerate phosphatase | Two-step pathway via a phosphorylated intermediate | uniprot.orgresearchgate.net |

| Pyrococcus horikoshii | Mannosyl-3-phosphoglycerate synthase; Mannosyl-3-phosphoglycerate phosphatase | Two-step pathway via a phosphorylated intermediate | rhea-db.orguniprot.orgexpasy.orgqmul.ac.uk |

In Red Algae (Order Ceramiales)

Within the red algae, 2-O-α-mannosyl-D-glycerate, often referred to as digeneaside in this context, is a prominent low molecular weight carbohydrate. researchgate.net It is particularly characteristic of most members of the order Ceramiales, where it serves as a primary product of photosynthesis. researchgate.netcambridge.org Besides its role in carbon fixation, digeneaside also functions as a compatible solute, helping the algae to cope with changes in external salinity, a common stressor in their intertidal habitats. e-algae.org

Contrasting Roles in Model Organisms (e.g., E. coli as carbon source vs. osmoprotectant)

In contrast to its role in extremophiles and red algae, 2-O-α-mannosyl-D-glycerate does not serve as an osmoprotectant in the mesophilic bacterium Escherichia coli. smpdb.capathbank.org Instead, E. coli can utilize this compound as a sole source of carbon and energy. pathbank.orgnih.gov

The uptake of 2-O-α-mannosyl-D-glycerate into E. coli is mediated by a specific phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govuniprot.org The gene mngA encodes the specific enzyme IIABC complex that transports and concomitantly phosphorylates the incoming substrate to 2-O-(6-phospho-α-mannosyl)-D-glycerate. smpdb.cauniprot.orghmdb.ca This phosphorylated intermediate is then hydrolyzed by the α-mannosidase MngB, encoded by the mngB gene, into mannose-6-phosphate (B13060355) and glyceric acid. smpdb.cauniprot.org These products can then enter central metabolic pathways. smpdb.ca The expression of the genes involved in this process is regulated by the MngR repressor. nih.gov

| Step | Enzyme/System | Gene | Substrate | Product(s) | Reference |

|---|---|---|---|---|---|

| Transport and Phosphorylation | PTS system enzyme IIABC | mngA | 2-O-α-mannosyl-D-glycerate | 2-O-(6-phospho-α-mannosyl)-D-glycerate | smpdb.canih.govuniprot.org |

| Hydrolysis | Mannosylglycerate hydrolase (α-mannosidase) | mngB | 2-O-(6-phospho-α-mannosyl)-D-glycerate | Mannose-6-phosphate and Glyceric acid | smpdb.cauniprot.org |

Interactions with Cellular Components (excluding direct clinical implications)

Chaperone-Like Activity and Protein Refolding Mechanisms

Compatible solutes are often described as "chemical chaperones" due to their ability to protect proteins from denaturation and aggregation. researchgate.net 2-O-α-mannosyl-D-glycerate has demonstrated a significant capacity to stabilize enzymes against thermal inactivation in vitro. nih.gov This protective effect is a hallmark of chaperone activity. The accumulation of 2-O-α-mannosyl-D-glycerate in the cytoplasm of hyperthermophiles is thought to be a key strategy for maintaining protein structure and function at extreme temperatures. By stabilizing the native conformation of proteins, it can prevent misfolding and aggregation, processes that are exacerbated by heat stress. Furthermore, this stabilization can aid in the refolding of proteins that have been partially denatured, thereby restoring their biological activity. ebi.ac.uk The mechanism is thought to involve preferential hydration of the protein surface, which favors the compact, correctly folded state.

Structural Biology and Mechanism Based Studies of 2 O Alpha Mannosyl D Glycerate Systems

Crystal Structures of Mannosylglycerate (B1198315) Synthase (MGS) and Complexes

Structural studies, primarily through X-ray crystallography, have provided detailed insights into the architecture of MGS and its interactions with substrates and cofactors. The enzyme from the hyperthermophilic bacterium Rhodothermus marinus has been extensively studied, revealing key features of its structure and function. nih.govox.ac.uknih.gov

Enzyme Domains and Overall Architecture (e.g., Homodimeric Nature, GT-A Fold)

Mannosylglycerate Synthase from Rhodothermus marinus is a tetrameric enzyme, although it can exist as a homodimer. nih.govresearchgate.net Its structure is composed of two main parts: a catalytic domain and a C-terminal domain involved in oligomerization. nih.govsemanticscholar.org The catalytic domain (residues 1-263) adopts a GT-A fold, a common structural motif found in many glycosyltransferases. nih.govox.ac.uksemanticscholar.org This fold consists of a pair of β/α/β Rossmann-like domains that are tightly associated, forming a central extended β-sheet. nih.gov The loops connecting the elements of this fold are often flexible and change conformation upon binding to ligands. nih.gov The C-terminal domain (residues 263-381) is composed of six α-helices and is not observed in other known glycosyltransferases; it is thought to be important for the formation of the enzyme's tetrameric structure, which may contribute to its thermostability. ox.ac.uk

Active Site Analysis and Catalytic Residues

The active site of MGS is located deep within the protein core, at the interface between the N-terminal and C-terminal regions of the catalytic domain. researchgate.netsemanticscholar.orgresearchgate.net It is bordered by several flexible loops that contribute key residues for substrate binding and catalysis. nih.govresearchgate.net Alanine-scanning mutagenesis has identified several residues as critical for enzymatic activity. ox.ac.uk For instance, the mutation of Asp102 or His217 to alanine (B10760859) results in a complete loss of detectable activity, highlighting their essential role, likely in coordinating the catalytic metal ion. ox.ac.uknih.gov Similarly, the R131A mutant is inactive, consistent with its role in interacting with the D-glycerate acceptor. ox.ac.uk A flexible loop containing residues 215-222, including His217 and Tyr220, plays a crucial role in modulating catalytic activity. nih.govresearchgate.net

Substrate and Metal Ion Binding Modes

MGS catalyzes the transfer of mannose from GDP-mannose to D-glycerate in a metal-ion-dependent reaction. nih.govresearchgate.net The enzyme shows a preference for GDP-mannose as the donor substrate, and structural analyses reveal that both the guanosine (B1672433) diphosphate (B83284) (GDP) portion and the mannose sugar are important for recognition. ox.ac.uk The acceptor site binds D-glycerate, with residues like Arg131 and Thr139 playing a role in its coordination. semanticscholar.org

The enzyme exhibits an unusual dependence on divalent metal ions, with Mg²⁺ and Ca²⁺ being particularly effective, and to a lesser extent, Mn²⁺, Ni²⁺, and Co²⁺. nih.govnih.gov The metal ion is coordinated by residues within the active site, including Asp102 and His217. ox.ac.uknih.gov The binding of the metal ion is believed to be crucial for catalysis, likely by assisting in the proper positioning of the substrates and stabilizing the transition state. nih.gov The conformation of a flexible loop containing Tyr220 is influenced by metal binding, and this residue, in turn, is critical for substrate binding. nih.govnih.gov

Mechanistic Insights from Computational Chemistry and Mutagenesis Studies

Combining experimental techniques like site-directed mutagenesis with computational modeling has been instrumental in elucidating the catalytic mechanism of MGS and has paved the way for engineering new enzyme variants.

Investigation of Glycosyl Transfer Mechanism

MGS is a retaining glycosyltransferase, meaning the stereochemistry at the anomeric carbon of the mannose sugar is the same in the product (α-mannosyl-D-glycerate) as in the donor substrate (GDP-α-D-mannose). ox.ac.ukresearchgate.net While initially classified in the GT2 family of inverting enzymes based on sequence similarity, its retaining mechanism led to its reclassification into the new GT78 family. ox.ac.ukoup.com

Computational studies, in conjunction with kinetic analysis, support a front-side, substrate-assisted SNi-type reaction mechanism. researchgate.net This mechanism involves the nucleophilic attack of the acceptor (D-glycerate) on the anomeric carbon of the donor (GDP-mannose) from the same face as the leaving group (GDP), proceeding through a dissociative oxocarbenium-ion-like transition state. researchgate.net Site-directed mutagenesis studies have been crucial in probing the roles of specific active site residues. For example, mutating residues that interact with the guanine (B1146940) base of GDP led to a significant increase in the catalytic rate (kcat), suggesting that reducing the binding affinity of the nucleotide portion can enhance turnover. nih.govresearchgate.net

Rational Design of Enzyme Variants for Modified Specificity or Stability

The detailed structural and mechanistic understanding of MGS allows for the rational design of enzyme variants with altered properties. For instance, mutagenesis has been used to alter the enzyme's metal ion specificity. The substitution of His217, a key residue in the metal coordination site, resulted in a change in metal preference towards Mn²⁺. nih.govnih.gov Furthermore, mutations have been introduced to modify substrate specificity. The enzyme shows some promiscuity, being able to use lactate (B86563) as an alternative acceptor to glycerate, and structural analysis has provided insights into how this is accommodated in the active site. nih.govnih.gov Engineering efforts have also focused on improving the enzyme's properties for biotechnological applications, such as enhancing its stability or modifying its catalytic efficiency for the synthesis of novel glycoconjugates. ox.ac.ukgoogle.com

Data Tables

Table 1: Impact of Selected Active Site Mutations on MGS Activity

| Mutant | Role of Wild-Type Residue | Observed Effect on Activity | Reference(s) |

| D102A | Metal ion coordination; essential for activity | Activity below detectable levels | ox.ac.uk |

| R131A | Strong interaction with glycerate acceptor | Inactive (<1,000-fold less active than wild-type) | ox.ac.uk |

| H217A | Metal ion coordination | Activity below detectable levels; alters metal specificity | ox.ac.uknih.gov |

| Y220A/F | Part of flexible loop; acceptor binding | 500- to 1500-fold increase in Km for D-glycerate | semanticscholar.org |

Comparative Biochemistry and Evolutionary Aspects

Phylogenetic Distribution of 2-O-alpha-Mannosyl-D-glycerate and Related Pathways

The compatible solute this compound (mannosylglycerate, MG) exhibits a unique and phylogenetically diverse distribution, appearing in organisms from all three domains of life, yet confined to specific lineages. It is prominently found in thermophilic and hyperthermophilic Bacteria and Archaea, as well as in some eukaryotic red algae (Rhodophyta). nih.govnih.gov This scattered distribution across such distant evolutionary lineages has prompted significant research into the biosynthetic pathways responsible for its production. nih.gov

Two distinct biosynthetic pathways for mannosylglycerate (B1198315) have been identified, and their distribution correlates strongly with the organism's domain and environmental niche.

Two-Step Pathway: This pathway is predominantly found in thermophilic and hyperthermophilic prokaryotes where mannosylglycerate serves as an osmolyte and thermoprotectant. nih.govresearchgate.net It involves two enzymatic reactions:

First, mannosyl-3-phosphoglycerate synthase (MpgS) catalyzes the condensation of a nucleotide-activated sugar (GDP-mannose) and D-3-phosphoglycerate (3-PGA) to form a phosphorylated intermediate, mannosyl-3-phosphoglycerate (M-3-PG). researchgate.netnih.gov

Next, a specific phosphatase, mannosyl-3-phosphoglycerate phosphatase (MpgP), hydrolyzes this intermediate to yield the final product, this compound. researchgate.netnih.gov

Single-Step Pathway: This pathway is characteristic of eukaryotic red algae. nih.gov It involves a single enzyme, mannosylglycerate synthase (Mgs), which directly catalyzes the condensation of GDP-mannose and D-glycerate to form mannosylglycerate. nih.govnih.gov In the thermophilic bacterium Rhodothermus marinus, evidence for both pathways has been found. nih.gov

The table below summarizes the phylogenetic distribution of mannosylglycerate and its associated biosynthetic pathways.

| Domain | Phylum/Group | Representative Organisms | Predominant Pathway | Primary Role |

| Archaea | Euryarchaeota | Pyrococcus, Thermococcus, Archaeoglobus | Two-Step | Osmo/Thermoprotection |

| Crenarchaeota | Aeropyrum, Stetteria | Two-Step | Osmo/Thermoprotection | |

| Bacteria | Thermi | Thermus thermophilus | Two-Step | Osmo/Thermoprotection |

| Rhodothermaeota | Rhodothermus marinus | Both Pathways Present | Osmo/Thermoprotection | |

| Actinobacteria | Rubrobacter species | Two-Step | Osmoprotection | |

| Eukarya | Rhodophyta (Red Algae) | Various species | Single-Step | Not fully clarified, likely unrelated to stress protection nih.gov |

Evolutionary Adaptations of Biosynthetic and Degradative Enzymes

The biosynthetic and degradative enzymes for this compound metabolism show clear evolutionary adaptations linked to their physiological roles. The two distinct synthetic pathways have separate evolutionary histories, reflecting convergent evolution for the production of the same molecule in different lineages for different purposes. nih.gov

The two-step pathway , prevalent in (hyper)thermophilic prokaryotes, is strongly associated with adaptation to osmotic and thermal stress. nih.gov The enzymes in this pathway, MpgS and MpgP, are adapted to function at high temperatures. The pathway's reliance on 3-phosphoglycerate (B1209933), a central intermediate in glycolysis and gluconeogenesis, tightly links the stress response to the cell's primary metabolic status. Phylogenetic analysis of the genes encoding these enzymes reveals their presence in a variety of extremophiles, underscoring their role in survival in harsh environments. nih.gov Interestingly, phylogenetic studies also point to a second cluster of genes for this pathway in some fungi and mesophilic bacteria; however, the accumulation of mannosylglycerate has not been observed in these organisms. This suggests that the enzymes may have been evolutionarily repurposed as part of a more complex pathway to synthesize other molecules containing the mannosyl-glyceryl unit. nih.gov

In contrast, the single-step pathway found in red algae appears to be unrelated to stress protection. nih.gov The physiological role of mannosylglycerate in these organisms is not fully understood, but its synthesis via a direct condensation of glycerate and GDP-mannose represents a more direct, and perhaps less regulated, route. nih.govnih.gov The mannosylglycerate synthase from Rhodothermus marinus has been purified and characterized, showing high specificity for its substrates, GDP-mannose and D-glycerate. nih.gov

Degradative pathways also show adaptation. While mannosylglycerate is a highly stable molecule, some organisms can utilize it as a carbon source. For example, the mesophilic bacterium Escherichia coli can take up and metabolize mannosylglycerate, a process mediated by the MngA protein (a phosphotransferase system) and regulated by the MngR repressor protein. This suggests an evolutionary adaptation allowing the organism to capitalize on a potent osmolyte when it becomes available in the environment.

Co-occurrence with Other Compatible Solutes

Organisms that synthesize this compound often accumulate a suite of other compatible solutes, and the composition of this intracellular solute pool is dynamically regulated in response to different environmental stresses, such as salinity and temperature.

In the thermophilic bacterium Thermus thermophilus, mannosylglycerate accumulation increases with salt stress, but in many cases, trehalose (B1683222) is the primary compatible solute, suggesting a potential synergistic effect between the two compounds. nih.gov Similarly, in Rhodothermus marinus, mannosylglycerate is the major solute, but low levels of glutamate (B1630785) and trehalose are also present. nih.gov At very high salinities, R. marinus synthesizes a neutral derivative, mannosylglyceramide , which replaces mannosylglycerate as the dominant osmolyte. eolss.net

Among hyperthermophilic archaea, the solute landscape is also complex. While mannosylglycerate levels rise in response to salt stress, the principal solute accumulated in response to supraoptimal growth temperatures is often di-myo-inositol-phosphate (DIP) . eolss.net This indicates a clear differentiation in the roles of these solutes, with mannosylglycerate primarily acting as an osmoprotectant and DIP as a thermoprotectant.

The table below illustrates the co-occurrence of mannosylglycerate with other major compatible solutes in various microorganisms under specific stress conditions.

| Organism | Primary Stress | Major Co-occurring Solutes | Notes |

| Thermus thermophilus | Salt Stress | Trehalose nih.gov | Trehalose is often the most abundant solute. |

| Rhodothermus marinus | Salt Stress | Glutamate, Trehalose, Mannosylglyceramide nih.goveolss.net | Mannosylglyceramide replaces mannosylglycerate at near-maximal salinities. |

| Hyperthermophilic Archaea (e.g., Pyrococcus) | Thermal Stress | Di-myo-inositol-phosphate (DIP) eolss.net | DIP is the dominant solute under heat stress. |

Advanced Research Methodologies and Analytical Approaches

Molecular Biology Techniques for Gene Manipulation and Expression

The investigation of 2-O-alpha-mannosyl-D-glycerate (mannosylglycerate) metabolism heavily relies on molecular biology techniques to manipulate and express the genes encoding the relevant enzymes. dur.ac.uk These methods are fundamental for understanding the genetic basis of mannosylglycerate (B1198315) synthesis and degradation.

A primary approach involves the cloning and expression of genes encoding enzymes like mannosylglycerate synthase and mannosylglycerate hydrolase. For instance, the mgs gene, encoding mannosylglycerate synthase from the thermophilic bacterium Rhodothermus marinus, was identified from a genomic library based on partial protein sequence information. nih.gov This gene was subsequently overexpressed in Escherichia coli, yielding large quantities of the enzyme for further characterization. nih.govrhea-db.org This overexpression is crucial for obtaining sufficient protein for detailed biochemical and structural studies. nih.gov

Standard DNA manipulation techniques are employed to create recombinant DNA constructs. asm.org These techniques include the use of restriction enzymes to cut DNA at specific sites and ligases to join DNA fragments, allowing for the insertion of the gene of interest into an expression vector. These vectors are then introduced into a suitable host organism, such as E. coli, for protein production. nih.govrhea-db.org

The expression of these genes can also be studied under different conditions to understand their regulation. For example, the upregulation of the glucosylglycerate hydrolase gene in Mycolicibacterium hassiacum under nitrogen-limiting conditions suggests a regulatory mechanism linked to nutrient availability. nih.gov While this study focused on a related compound, the principles of gene regulation analysis are directly applicable to the mannosylglycerate system.

Enzymatic Assays and Kinetic Characterization of Associated Enzymes

Understanding the function of enzymes involved in this compound metabolism requires detailed enzymatic assays and kinetic characterization. These studies provide crucial information about reaction rates, substrate specificity, and the influence of various factors on enzyme activity.

Mannosylglycerate Synthase (MGS):

The activity of mannosylglycerate synthase (MGS), which catalyzes the synthesis of mannosylglycerate from GDP-mannose and D-glycerate, is often measured using a continuous enzyme-linked assay. nih.gov This method indirectly detects the production of guanosine (B1672433) diphosphate (B83284) (GDP) by coupling its release to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the initial reaction rates. nih.gov

Kinetic parameters such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax) are determined by measuring the reaction rate at varying substrate concentrations. For MGS, KA and KB represent the limiting Michaelis constants for the acceptor (D-glycerate) and the donor (GDP-mannose), respectively, when the other substrate is at a saturating concentration. nih.gov Dissociation constants (Ki,a and Ki,b) for the enzyme-substrate complexes are also calculated. nih.gov These parameters are essential for understanding the enzyme's affinity for its substrates and its catalytic efficiency.

The influence of metal ions on MGS activity is also investigated. Assays are typically performed in the presence of divalent cations like Mg2+ or Mn2+ to determine their effect on the reaction. nih.gov

Mannosylglycerate Hydrolase (MgH):

The activity of mannosylglycerate hydrolase (MgH), which breaks down mannosylglycerate, is determined by quantifying the release of its products, mannose and glycerate. For instance, the kinetic parameters for the hydrolysis of mannosylglycerate by a mycobacterial glucosylglycerate hydrolase (which also shows activity towards mannosylglycerate) were determined by measuring the release of mannose using a specific assay kit. nih.gov

Similar to MGS, the kinetic parameters (KM and Vmax) for MgH are determined by incubating a constant amount of enzyme with increasing concentrations of the substrate (mannosylglycerate). nih.gov The effect of pH and temperature on enzyme activity is also evaluated to determine the optimal conditions for catalysis. nih.gov

A summary of kinetic parameters for an MGS enzyme is presented in the table below.

| Substrate | KM (mM) | Vmax (U/mg) |

| GDP-Mannose | 9.710 | 13.08 |

| D-Glycerate | - | - |

Metabolomics and Isotopic Labeling Studies for Pathway Elucidation

Metabolomics and isotopic labeling are powerful techniques used to trace the flow of atoms through metabolic pathways, providing direct evidence for the biosynthesis and degradation of this compound. frontiersin.org

In vivo 13C labeling experiments have been instrumental in proposing the biosynthetic routes of mannosylglycerate in organisms like Rhodothermus marinus. nih.govrhea-db.org In these studies, a 13C-labeled precursor, such as glucose, is supplied to the cells. As the organism metabolizes the labeled precursor, the 13C atoms are incorporated into various metabolites, including mannosylglycerate and its intermediates. nih.gov

The distribution of the 13C label within the mannosylglycerate molecule is then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govnih.gov This isotopic enrichment pattern provides a snapshot of the active metabolic pathways. For example, by analyzing the labeling pattern, researchers can distinguish between different proposed biosynthetic pathways. nih.govrhea-db.org

Two alternative pathways for mannosylglycerate synthesis were identified in R. marinus using these methods:

A single-step reaction where GDP-mannose condenses with D-glycerate, catalyzed by mannosylglycerate synthase. nih.govrhea-db.org

A two-step pathway involving the conversion of GDP-mannose and D-3-phosphoglycerate to a phosphorylated intermediate by mannosyl-3-phosphoglycerate synthase, followed by dephosphorylation to yield mannosylglycerate. nih.govrhea-db.org

Metabolome-wide analysis using stable isotope labeling allows for the non-targeted discovery of novel metabolites and metabolic reactions. frontiersin.org This approach can reveal previously unknown connections in the metabolic network related to mannosylglycerate. nih.gov The integration of stable isotope labeling with metabolomics provides a more detailed and mechanistic understanding of cellular metabolism. nih.gov

| Isotopic Tracer | Analytical Technique | Key Finding |

| 13C-labeled glucose | NMR and MS | Elucidation of two alternative biosynthetic pathways for mannosylglycerate in Rhodothermus marinus. nih.govrhea-db.org |

| D2O | MS | Partial labeling of metabolites for flux analysis. nih.gov |

Spectroscopic Techniques for Structural and Interaction Analysis (e.g., NMR, MS for research, not identification)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the in-depth structural and interaction analysis of this compound and its associated enzymes. sciopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. nih.govnih.gov For mannosylglycerate, 1D (1H, 13C) and 2D (COSY, TOCSY, HMQC) NMR experiments have been used to fully assign the proton and carbon signals of the molecule. researchgate.net This detailed structural information is crucial for confirming the identity and purity of the compound isolated from natural sources or synthesized chemically.

In the context of enzyme-ligand interactions, NMR can be used to study the binding of mannosylglycerate or its precursors (GDP-mannose and D-glycerate) to enzymes like mannosylglycerate synthase. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the specific atoms of the ligand that are in close contact with the enzyme, providing insights into the binding mode.

Mass Spectrometry (MS):

Mass spectrometry is highly sensitive and provides accurate mass measurements, which can be used to study non-covalent protein-ligand complexes. sciopen.com Electrospray ionization (ESI)-MS can be used to observe the complex formed between mannosylglycerate synthase and its substrates. By measuring the mass of the intact complex, researchers can determine the stoichiometry of binding.

Tandem MS (MS/MS) can be used to probe the structure of the complex by inducing fragmentation and analyzing the resulting fragment ions. This can provide information about the binding interface and the conformation of the ligand when bound to the enzyme.

These spectroscopic methods, when used in a research context beyond simple identification, provide a dynamic and detailed picture of the molecular interactions that govern the synthesis and recognition of this compound.

Computational Approaches for Enzyme Mechanism and Protein Engineering

Computational methods have become increasingly vital in studying the enzymes associated with this compound, offering insights into their catalytic mechanisms and guiding protein engineering efforts. rsc.orgnih.gov

Enzyme Mechanism Studies:

Computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to model the enzymatic reaction of mannosylglycerate synthase (MGS). researchgate.netacs.org These simulations can elucidate the step-by-step mechanism of glycosyl transfer, helping to distinguish between different proposed catalytic mechanisms for retaining glycosyltransferases, such as a stepwise SNi-like mechanism, a concerted SNi mechanism, or a double displacement mechanism. researchgate.net By calculating the energy profiles of these different reaction pathways, researchers can predict the most likely mechanism. nih.gov These computational studies provide an atomic-level view of the transition states and intermediates that are often difficult to capture experimentally. researchgate.net

Protein Engineering:

Computational tools are also used to engineer enzymes like MGS for improved properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity. rsc.orgfrontiersin.org Structure-based rational design involves identifying key amino acid residues in the enzyme's active site or other regions that can be mutated to achieve the desired effect. nih.gov For example, computational models can predict how specific mutations will affect the binding of substrates or the stability of the enzyme. royalsocietypublishing.org

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the enzyme and how these dynamics are related to its function. royalsocietypublishing.org Understanding the dynamic nature of enzymes is crucial for designing effective mutations. These computational pipelines can accelerate the process of enzyme optimization for various biotechnological applications. frontiersin.org

| Computational Method | Application | Enzyme | Key Insights |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalytic Mechanism Study | Mannosylglycerate Synthase | Elucidation of the reaction pathway and transition state structures for glycosyl transfer. researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Protein Engineering | Mannosylglycerate Synthase | Understanding the role of conformational dynamics in substrate binding and catalysis to guide mutations. royalsocietypublishing.org |

| Structure-based Rational Design | Protein Engineering | Glycoside Hydrolases | Identification of key residues for mutagenesis to improve enzyme stability and activity. nih.gov |

The unique properties of this compound (MG), particularly its role as a stabilizer in extremophilic organisms, have spurred significant interest in its biotechnological applications. Research is actively exploring its production for industrial purposes, the use of its synthesizing enzyme as a biocatalyst, and its direct application in stabilizing industrial proteins.

Biotechnological Applications and Future Directions Excluding Clinical

Bioproduction of 2-O-alpha-Mannosyl-D-glycerate for Industrial Use

The industrial potential of this compound as a protein stabilizer has driven research into developing efficient and cost-effective production methods. frontiersin.orgnih.gov While it can be produced through fermentation with natural producer organisms, the associated high costs have limited its broader use. nih.gov Consequently, the focus has shifted towards metabolic engineering of microbial hosts to create efficient cell factories.

Engineered Microbial Strains for Enhanced Synthesis

A significant strategy for the bioproduction of this compound involves the genetic engineering of well-characterized microorganisms like Escherichia coli and Corynebacterium glutamicum. frontiersin.orgnih.gov These organisms are engineered to express the necessary enzymes for MG synthesis, which are often sourced from thermophilic or hyperthermophilic bacteria and archaea where MG is a common compatible solute. nih.gov

In one approach, an E. coli mutant was constructed to synthesize labeled 2-O-α-D-mannosyl-D-glycerate from externally supplied labeled mannose. nih.gov This strain had a deletion in the manA gene, which prevents the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate (B1210287), thereby directing the mannose towards the desired pathway. nih.gov The strain also had a deletion in the cps gene cluster to prevent the formation of the mannose-containing polymer, colanic acid. nih.gov By introducing plasmids containing the genes for phosphomannomutase (cpsG), mannose-1-phosphate guanylyltransferase (cpsB), and mannosylglycerate (B1198315) synthase (msg) from Rhodothermus marinus, the engineered E. coli could produce 2-O-α-D-mannosyl-D-glycerate from GDP-mannose and endogenous glycerate. nih.gov

Corynebacterium glutamicum has also been successfully engineered for MG production. frontiersin.org This organism was chosen because it naturally possesses the pathways to synthesize the precursors GDP-mannose and 3-phosphoglycerate (B1209933). frontiersin.org By introducing a bifunctional mannosylglycerate synthase gene (mgsD) from Dehalococcoides mccartyi, the engineered C. glutamicum could accumulate MG intracellularly. frontiersin.org Further enhancements, such as overexpressing the native manA gene to improve mannose metabolism, led to significantly higher intracellular MG concentrations. frontiersin.org

| Engineered Microorganism | Key Genetic Modifications | Precursors | Reported Production/Accumulation | Reference |

|---|---|---|---|---|

| Escherichia coli | Deletion of manA and cps genes; Plasmid-based expression of cpsG, cpsB, and msg from Rhodothermus marinus | Labeled mannose, endogenous glycerate | Yield exceeding 50% of the initial quantity of labeled mannose | nih.gov |

| Corynebacterium glutamicum | Expression of bifunctional mgsD from Dehalococcoides mccartyi | Glucose | ~111 mM intracellularly (60 ± 9 mg gCDW⁻¹) | frontiersin.org |

| Corynebacterium glutamicum | Combined overexpression of native manA and mgsD from Dehalococcoides mccartyi | Glucose, Mannose, or a combination | Up to ~329 mM intracellularly (177 mg gCDW⁻¹) | frontiersin.org |

Cost-Efficient Fermentation and Recovery Strategies

A major hurdle in the industrial application of this compound is the development of cost-effective fermentation and product recovery processes. nih.gov High production costs associated with fermentation using natural producers have been a significant barrier. nih.gov Research is therefore focused on optimizing these processes in engineered strains.

Furthermore, a "bacterial milking-like" experiment has demonstrated the potential for recycling the producer cells. frontiersin.org In this process, after the initial production and extraction of MG via cold water shock, the C. glutamicum cells can be reused for subsequent rounds of growth and production. frontiersin.org This strategy led to a cumulative MG production of 19.9 mM (5.34 g L⁻¹), showcasing a more sustainable and potentially more economical approach to fermentation. frontiersin.org The development of such strategies is crucial for making the production of this compound economically viable for industrial use. nih.gov

Use of Mannosylglycerate Synthase (MGS) as a Biocatalyst

Mannosylglycerate synthase (MGS) is the key enzyme responsible for the synthesis of this compound. nih.govnih.gov It catalyzes the transfer of a mannosyl group from a donor substrate, typically GDP-mannose, to an acceptor, D-glycerate. nih.govnih.gov The versatility and promiscuity of this enzyme make it a valuable tool for various biocatalytic applications beyond the synthesis of its natural product.

Synthesis of Novel Glycoconjugates and Derivatives

The enzymatic transfer of mannose is a fundamental process in the synthesis of a wide array of biologically important polysaccharides and glycoconjugates. nih.govnih.gov Mannosyltransferases, including MGS, are therefore of great interest for the enzymatic synthesis of novel compounds. ox.ac.uk The ability of MGS to utilize different substrates opens up possibilities for creating new glycoconjugates and derivatives with potentially unique properties.

Research has shown that MGS from Rhodothermus marinus can catalyze the transfer of mannose to acceptors other than D-glycerate, such as D-lactate and glycolate. nih.gov This demonstrates the potential of MGS to be used in the synthesis of mannosylated derivatives of these molecules. Such novel glycoconjugates could have applications in various industries, taking advantage of the stabilizing or other functional properties imparted by the mannose moiety.

Enzyme Promiscuity for Diverse Substrate Utilization

A notable characteristic of mannosylglycerate synthase is its substrate promiscuity. nih.govnih.govdntb.gov.ua This refers to the enzyme's ability to accept and process a range of substrates beyond its natural ones. Studies on the MGS from Rhodothermus marinus have revealed that it can utilize alternative donor and acceptor substrates. nih.gov For instance, a high-throughput screening approach showed that MGS can use GDP-mannose and other GDP-sugars as donors. nih.gov

The enzyme's promiscuity also extends to its metal ion dependence. nih.govnih.gov MGS from R. marinus exhibits unusual metal ion dependencies, with Mg²⁺ and Ca²⁺ being particularly effective in facilitating catalysis, while Mn²⁺, Ni²⁺, and Co²⁺ also support the reaction to a lesser extent. nih.govnih.gov Furthermore, mutations in the enzyme's active site can alter this metal specificity. For example, substituting a key histidine residue (His-217) in the metal coordination site can shift the enzyme's preference towards Mn²⁺. nih.gov This flexibility in substrate and cofactor utilization enhances the potential of MGS as a versatile biocatalyst for industrial applications.

A remarkable example of MGS promiscuity was observed in the enzyme from the plant Selaginella moellendorffii. nih.gov This particular MGS was found to be capable of efficiently synthesizing both mannosylglycerate and glucosylglycerate, highlighting an unprecedented level of dual functionality. nih.gov

| Enzyme Source | Alternative Acceptor Substrates | Alternative Donor Substrates | Metal Ion Dependence | Reference |

|---|---|---|---|---|

| Rhodothermus marinus | D-lactate, glycolate | GDP-sugars other than GDP-mannose | Mg²⁺, Ca²⁺ (primary); Mn²⁺, Ni²⁺, Co²⁺ (lesser extent) | nih.gov |

| Selaginella moellendorffii | Can synthesize both mannosylglycerate and glucosylglycerate | Not specified | Mg²⁺ (reaction enhancer) | nih.gov |

This compound in Protein Stabilization for Industrial Processes

The ability of this compound to protect proteins from denaturation under harsh conditions is one of its most promising features for industrial applications. frontiersin.orgnih.gov This property is particularly valuable in processes that involve high temperatures, freezing, or drying, where enzyme stability is crucial for maintaining activity and extending shelf life.

In vitro studies have demonstrated the effectiveness of MG in stabilizing a variety of proteins. nih.gov It has been shown to be highly efficient in protecting enzymes against thermal inactivation. nih.gov For instance, MG has been shown to prevent the heat-induced aggregation of model proteins like lactate (B86563) dehydrogenase and glucose oxidase. frontiersin.org It also enhances the stability of enzymes such as cutinase and recombinant nuclease. frontiersin.org The stabilizing effect of MG is often superior to that of other common stabilizers. For example, a synthetic derivative, mannosyl-lactate, was found to be even more effective than natural mannosylglycerate in increasing the melting temperature of staphylococcal nuclease A. google.com This suggests that both the natural compound and its derivatives have significant potential for use in industrial formulations to protect enzymes and other proteins. google.com

Enhancing Enzyme Stability and Activity in Extreme Conditions

This compound has demonstrated remarkable efficacy in protecting enzymes from denaturation and inactivation under harsh conditions, such as extreme temperatures and freeze-drying. researchgate.net Its ability to stabilize proteins surpasses that of other well-known protectants like trehalose (B1683222), making it a promising agent for various industrial and research applications where enzyme stability is critical. researchgate.net

The stabilizing effect of MG is attributed to its ionic nature, which allows for specific electrostatic interactions that restrict the motion of the protein backbone and side chains. This rigidity prevents thermal denaturation and aggregation. Research has shown that MG can significantly increase the melting temperature of enzymes. For instance, it increased the melting temperature of lactate dehydrogenase by 4.5°C, compared to a 2.2°C increase with trehalose at the same concentration.

Studies have examined the effect of MG on a variety of enzymes from different sources, including those from hyperthermophilic, thermophilic, and mesophilic organisms. In many cases, the addition of MG resulted in a significant improvement in thermostability when the enzymes were incubated at temperatures above their optimum. researchgate.net For example, the thermostabilities of alcohol dehydrogenases from Pyrococcus furiosus and Bacillus stearothermophilus, as well as glutamate (B1630785) dehydrogenases from Thermotoga maritima and Clostridium difficile, were all enhanced in the presence of MG. researchgate.net Notably, MG has also been shown to be highly effective in protecting enzymes from mesophilic sources, such as rabbit muscle lactate dehydrogenase and baker's yeast alcohol dehydrogenase. researchgate.net Furthermore, its protective effects extend to the stress of freeze-drying, where its performance is comparable or superior to that of trehalose. researchgate.net

The following table summarizes the observed effects of this compound on the stability of various enzymes:

| Enzyme | Source Organism | Condition(s) | Observed Effect |

| Lactate Dehydrogenase | Rabbit Muscle | High Temperature | Increased thermal stability, with a melting temperature increase of 4.5°C. |

| Alcohol Dehydrogenase | Pyrococcus furiosus | Supraoptimal Temperature | Significant improvement in thermostability. researchgate.net |

| Alcohol Dehydrogenase | Bacillus stearothermophilus | Supraoptimal Temperature | Significant improvement in thermostability. researchgate.net |

| Alcohol Dehydrogenase | Baker's Yeast | High Temperature | Remarkable effect on thermal stability. researchgate.net |

| Glutamate Dehydrogenase | Thermotoga maritima | Supraoptimal Temperature | Significant improvement in thermostability. researchgate.net |

| Glutamate Dehydrogenase | Clostridium difficile | Supraoptimal Temperature | Significant improvement in thermostability. researchgate.net |

| Glutamate Dehydrogenase | Bovine Liver | High Temperature | Remarkable effect on thermal stability. researchgate.net |

Potential in Bioremediation Under Harsh Environments